

Spectroscopic Profile of 2,6-Difluorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorotoluene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Difluorotoluene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,6-Difluorotoluene**.

Table 1: ^1H NMR Data for 2,6-Difluorotoluene

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.073	m	Aromatic CH (H-4)
6.803	t	Aromatic CH (H-3, H-5)
2.172	s	Methyl (CH_3)

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Data for 2,6-Difluorotoluene

Chemical Shift (δ) ppm	Assignment
161.7 (t, J=250.9 Hz)	C-F (C-2, C-6)
128.8 (t, J=10.5 Hz)	Aromatic CH (C-4)
112.5 (t, J=19.8 Hz)	Aromatic CH (C-3, C-5)
111.9 (t, J=20.0 Hz)	C-CH ₃ (C-1)
14.5	Methyl (CH ₃)

Solvent: CDCl₃

Table 3: IR Absorption Data for 2,6-Difluorotoluene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
2960	Weak	Aliphatic C-H Stretch
1625	Strong	C=C Aromatic Ring Stretch
1480	Strong	C=C Aromatic Ring Stretch
1270	Strong	C-F Stretch
1010	Strong	C-F Stretch
780	Strong	C-H Out-of-Plane Bend

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for 2,6-Difluorotoluene

m/z	Relative Intensity (%)	Assignment
128	49.5	[M] ⁺ (Molecular Ion)
127	100.0	[M-H] ⁺
109	4.8	[M-F] ⁺
107	5.6	[M-HF] ⁺
101	7.3	[M-H-C ₂ H ₂] ⁺
81	2.6	
77	3.0	
75	2.7	
63	2.1	
57	4.0	
51	2.5	

Ionization Method: Electron Impact (EI) at 75 eV[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of **2,6-Difluorotoluene** (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL). The solution is filtered into a 5 mm NMR tube. Spectra are recorded on a 400 MHz NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

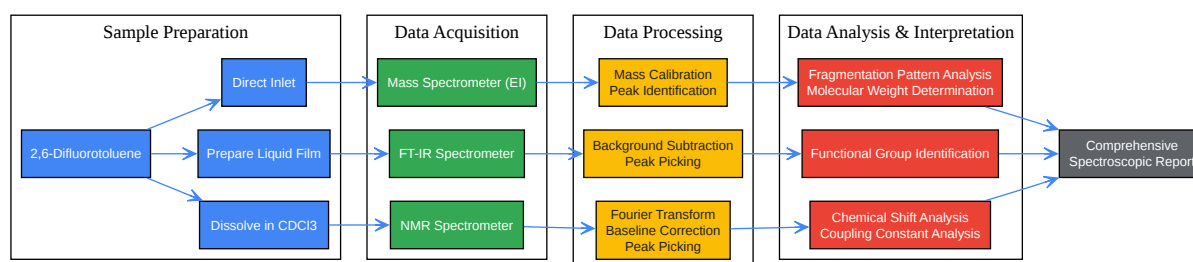
A drop of neat **2,6-Difluorotoluene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the instrument, where it is vaporized and bombarded with a beam of electrons (typically at 70-75 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Difluorotoluene**.



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Caption: General workflow for the spectroscopic analysis of **2,6-Difluorotoluene**.

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References

- 1. 2,6-Difluorotoluene(443-84-5) ¹³C NMR [m.chemicalbook.com]
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